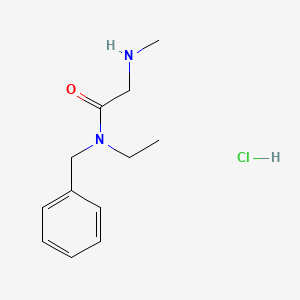

N-Benzyl-N-ethyl-2-(methylamino)acetamide hydrochloride

Übersicht

Beschreibung

N-Benzyl-N-ethyl-2-(methylamino)acetamide hydrochloride: is a chemical compound with the molecular formula C12H19ClN2O It is a hydrochloride salt form of N-Benzyl-N-ethyl-2-(methylamino)acetamide, which is an amide derivative

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-Benzyl-N-ethyl-2-(methylamino)acetamide hydrochloride typically involves the following steps:

-

Formation of N-Benzyl-N-ethyl-2-(methylamino)acetamide

Starting Materials: Benzyl chloride, ethylamine, and methylamine.

Reaction: Benzyl chloride reacts with ethylamine to form N-Benzyl-N-ethylamine. This intermediate then reacts with methylamine and acetic anhydride to form N-Benzyl-N-ethyl-2-(methylamino)acetamide.

Conditions: The reactions are typically carried out under reflux conditions with appropriate solvents such as ethanol or methanol.

-

Conversion to Hydrochloride Salt

Reaction: The free base form of N-Benzyl-N-ethyl-2-(methylamino)acetamide is treated with hydrochloric acid to form the hydrochloride salt.

Conditions: This step is usually performed in an aqueous solution, followed by crystallization to obtain the pure hydrochloride salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Bulk Handling: Large quantities of starting materials and solvents.

Optimization: Reaction conditions are optimized for yield and purity.

Purification: Industrial purification techniques such as recrystallization and chromatography are employed to ensure high purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

N-Benzyl-N-ethyl-2-(methylamino)acetamide hydrochloride can undergo various chemical reactions, including:

-

Oxidation

Reagents: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Products: Oxidation can lead to the formation of corresponding amides or carboxylic acids.

-

Reduction

Reagents: Reducing agents like lithium aluminum hydride or sodium borohydride.

Products: Reduction can convert the amide group to an amine.

-

Substitution

Reagents: Halogenating agents or nucleophiles.

Products: Substitution reactions can introduce various functional groups into the molecule.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Halogenating agents like thionyl chloride or nucleophiles like sodium azide.

Major Products

Oxidation: Corresponding carboxylic acids or amides.

Reduction: Primary or secondary amines.

Substitution: Halogenated derivatives or other substituted amides.

Wissenschaftliche Forschungsanwendungen

Organic Chemistry

N-Benzyl-N-ethyl-2-(methylamino)acetamide hydrochloride is utilized as an intermediate in organic synthesis. It plays a role in:

- Electrochemical Alkoxylation: This process introduces alkoxy groups into organic compounds, altering their chemical properties. The compound serves as an electrolyte in electrochemical cells, yielding high-purity alkoxylated products verified through spectroscopic methods like NMR and IR .

Medicinal Chemistry

In medicinal chemistry, this compound is studied for its potential therapeutic effects:

- Local Anesthetics and CNS Stimulants: It acts as an intermediate in the synthesis of pharmaceuticals aimed at pain relief and central nervous system stimulation. Various synthetic routes optimize reaction conditions to enhance pharmacological activity .

Case Study:

A study explored the incorporation of this compound into larger molecular structures, leading to compounds with promising analgesic properties assessed through bioassays.

Biological Research

The compound is investigated for its interactions with biological systems:

- Enzyme Inhibition: Preliminary studies suggest that it may influence receptor activity or enzyme function, although comprehensive studies are needed to confirm these interactions .

Wirkmechanismus

The mechanism of action of N-Benzyl-N-ethyl-2-(methylamino)acetamide hydrochloride involves its interaction with specific molecular targets:

-

Molecular Targets

Enzymes: It can inhibit or activate certain enzymes, affecting biochemical pathways.

Receptors: Binds to specific receptors, modulating their activity.

-

Pathways Involved

Signal Transduction: Alters signal transduction pathways, leading to changes in cellular responses.

Metabolic Pathways: Influences metabolic pathways by interacting with key enzymes.

Vergleich Mit ähnlichen Verbindungen

N-Benzyl-N-ethyl-2-(methylamino)acetamide hydrochloride can be compared with similar compounds to highlight its uniqueness:

-

Similar Compounds

N-Benzyl-N-methyl-2-(methylamino)acetamide hydrochloride: Similar structure but different alkyl group.

N-Benzyl-N-ethyl-2-(ethylamino)acetamide hydrochloride: Similar structure but different amine group.

-

Uniqueness

Structural Features: The presence of both benzyl and ethyl groups provides unique chemical properties.

Reactivity: Exhibits distinct reactivity patterns compared to similar compounds.

Biologische Aktivität

N-Benzyl-N-ethyl-2-(methylamino)acetamide hydrochloride is a synthetic organic compound with the molecular formula and a molecular weight of approximately 242.75 g/mol. It features a unique structural composition that includes a benzyl group, an ethyl group, and a methylamino group attached to an acetamide moiety. This distinct arrangement may confer unique chemical reactivity and biological activity, making it a valuable candidate for various applications in medicinal chemistry and pharmacology.

Pharmacological Applications

This compound has been investigated for its potential roles in drug synthesis, particularly as an intermediate in the development of local anesthetics and central nervous system (CNS) stimulants. The compound is incorporated into larger molecular structures through various synthetic routes, including condensation reactions and nucleophilic substitutions. Optimized reaction conditions have led to the creation of molecules with significant therapeutic effects, assessed through bioassays and pharmacokinetic evaluations in preclinical studies .

Preliminary studies suggest that this compound may influence receptor activity or enzyme function. However, comprehensive studies are required to confirm these interactions and their implications for therapeutic use. The compound's interactions with biological systems are crucial for understanding its mechanism of action .

Comparative Analysis

The following table compares this compound with structurally similar compounds:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| N-Benzyl-2-(methylamino)acetamide hydrochloride | C_{12}H_{16}ClN_2O | Lacks ethyl group; simpler structure |

| N-Ethyl-2-(methylamino)acetamide hydrochloride | C_{11}H_{16}ClN_2O | Contains ethyl but no benzyl; smaller size |

| N-Benzyl-N-methyl-2-(methylamino)acetamide | C_{13}H_{18}ClN_2O | Similar but lacks the ethyl component; different properties |

This comparison highlights the unique combination of both benzyl and ethyl groups along with a methylamino substituent on the acetamide backbone in this compound, which may contribute to its distinctive biological activities .

Case Studies and Research Findings

Several studies have explored the biological activity of compounds similar to this compound, providing insights into its potential applications:

- Antiparasitic Activity : A study on related compounds demonstrated potent antiparasitic effects against Trypanosoma brucei, which causes Human African Trypanosomiasis (HAT). Compounds derived from similar scaffolds showed significant in vitro efficacy, suggesting that modifications to the structure could enhance activity against parasitic infections .

- Antimicrobial Properties : Research on monomeric alkaloids indicated that certain structural features could lead to promising antibacterial and antifungal activities. The findings suggested that compounds with similar properties could potentially exhibit effective antimicrobial actions against various Gram-positive and Gram-negative bacteria .

- Enzyme Inhibition : Investigations into enzyme inhibition revealed that certain derivatives could effectively inhibit carbonic anhydrase IX (CA IX), which is implicated in cancer progression. This suggests that this compound might also be explored for similar inhibitory effects on relevant enzymes .

Summary of Findings

The biological activity of this compound is characterized by its potential roles as an intermediate in drug synthesis and its interactions with biological systems. While preliminary findings indicate promising pharmacological applications, further research is necessary to elucidate its mechanisms of action fully.

Eigenschaften

IUPAC Name |

N-benzyl-N-ethyl-2-(methylamino)acetamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O.ClH/c1-3-14(12(15)9-13-2)10-11-7-5-4-6-8-11;/h4-8,13H,3,9-10H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHHMBNMTTNZDSA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC1=CC=CC=C1)C(=O)CNC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.